3,4-Dihydroxy-2-methylbenzoic acid
Overview
Description
3,4-Dihydroxy-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8O4 . It is a natural product found in Trichilia monadelpha .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxy-2-methylbenzoic acid consists of a benzene ring with two hydroxyl groups and one carboxyl group attached to it . The molecular weight of this compound is 168.15 g/mol .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds synthesized from 3,4-Dihydroxy-2-methylbenzoic acid was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
3,4-Dihydroxy-2-methylbenzoic acid has a molecular weight of 168.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 168.04225873 g/mol . The topological polar surface area is 77.8 Ų .Scientific Research Applications
Preparation of Alkylester
- Scientific Field : Organic Chemistry
- Application Summary : 3,4-Dihydroxy-2-methylbenzoic acid is used in the preparation of its alkylester . This compound is a useful intermediate for the preparation of pharmaceuticals and other chemicals .
- Methods of Application : The process involves the use of a simple economical process for the preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester and novel intermediates .
- Results or Outcomes : The process avoids the use of toxic reagents like methyl iodide or hazardous reagents like n-butyl lithium, which are not preferred for commercial manufacturing .
Synthesis of Novel Amides
- Scientific Field : Medicinal Chemistry
- Application Summary : 3,4-Dihydroxy-2-methylbenzoic acid is used as a starting material for the synthesis of novel amides .
- Methods of Application : The synthesis involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .
- Results or Outcomes : The synthesis resulted in 2,3-dimethoxybenzamides in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .
Quantification of Acetylsalicylic Acid and its Metabolite Salicylic Acid
- Scientific Field : Analytical Chemistry
- Application Summary : 2-Hydroxy-3-methoxybenzoic acid, a compound similar to 3,4-Dihydroxy-2-methylbenzoic acid, is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography .
- Methods of Application : The process involves the use of high-performance liquid chromatography for the quantification .
- Results or Outcomes : This method allows for accurate quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma .
Synthesis of 7-methoxy-3 (2 H)-benzofuranone
- Scientific Field : Organic Chemistry
- Application Summary : 2-Hydroxy-3-methoxybenzoic acid is used in the large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone .
- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves standard organic synthesis techniques .
- Results or Outcomes : The synthesis results in the production of 7-methoxy-3 (2 H)-benzofuranone .
Safety And Hazards
While specific safety and hazard information for 3,4-Dihydroxy-2-methylbenzoic acid is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
properties
IUPAC Name |
3,4-dihydroxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVOKFHNGKTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439898 | |
Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-2-methylbenzoic acid | |
CAS RN |
168899-47-6 | |
Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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